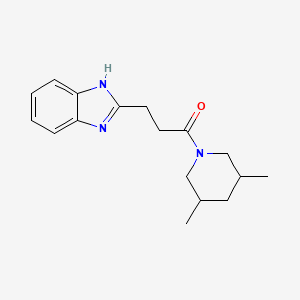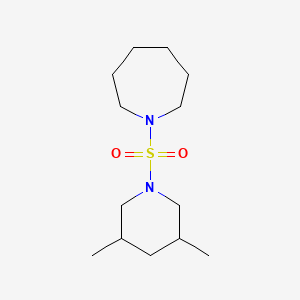
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane, also known as DSA, is a chemical compound that has gained attention in scientific research due to its unique properties. DSA belongs to the class of azepane compounds and is known for its ability to modulate ion channels in the brain.
作用机制
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane works by binding to the extracellular domain of the voltage-gated sodium channels and altering their gating properties. This binding leads to a decrease in the peak sodium current and an increase in the threshold for channel activation. These changes ultimately result in a decrease in neuronal excitability and a reduction in the release of neurotransmitters.
Biochemical and physiological effects:
In addition to its effects on ion channels, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is important for learning and memory. This compound has also been shown to have anti-inflammatory properties, which may be useful in treating neuroinflammatory disorders.
实验室实验的优点和局限性
One advantage of using 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows for more precise modulation of neuronal activity compared to other compounds that may have broader effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane. One area of interest is its potential use in treating neurological disorders such as epilepsy and chronic pain. Another area of research is the development of more potent and selective this compound analogs for use in neuroscience research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound for use in neuroscience research due to its ability to modulate ion channels in the brain. Its specificity for voltage-gated sodium channels makes it a useful tool for studying various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective analogs.
合成方法
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane involves a multistep process that begins with the reaction of 3,5-dimethylpiperidin-1-amine with chlorosulfonyl isocyanate. This reaction forms 1-(3,5-dimethylpiperidin-1-yl)sulfonylurea, which is then treated with sodium hydride and 1,4-dibromobutane to form this compound. The final product is obtained by recrystallization from ethanol.
科学研究应用
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane has been studied extensively for its potential use as a tool in neuroscience research. It has been shown to modulate the activity of ion channels in the brain, particularly the voltage-gated sodium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can be useful in studying various neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-12-9-13(2)11-15(10-12)18(16,17)14-7-5-3-4-6-8-14/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRGQSLHDYHBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

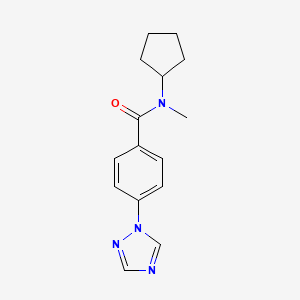
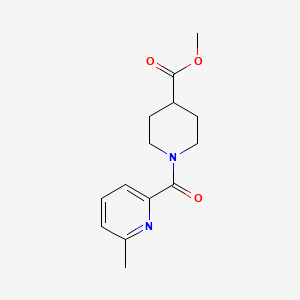

![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
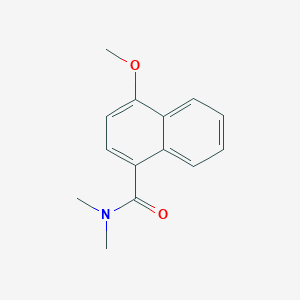
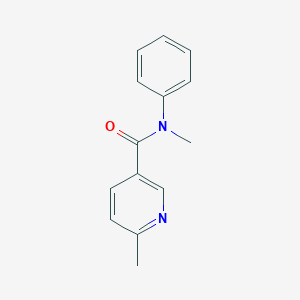
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
